REACTION_CXSMILES
|
[C:1]([NH:4][OH:5])(=O)[CH3:2].CC(C)([O-])C.[K+].F[C:13]1[CH:20]=[CH:19]C=[C:17]([O:21][CH3:22])[C:14]=1C#N.[Cl-].[Na+].C[N:26](C)C=O>>[CH3:22][O:21][C:17]1[C:2]2[C:1]([NH2:26])=[N:4][O:5][C:19]=2[CH:20]=[CH:13][CH:14]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
709.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After 40 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=CC2=C1C(=NO2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |